(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d]benzazepin-6-yl)methanone. This nomenclature reflects the complex heterocyclic nature of the molecule, which incorporates multiple ring systems and functional groups in a precise structural arrangement. The compound features a tricyclic core structure consisting of a benzimidazole moiety fused with a benzazepine ring system, creating what is known as a dihydrobenzo[b]imidazo[4,5-d]azepine scaffold.
The structural descriptor reveals several key components of the molecular architecture. The 2-methyl substituent is positioned on the imidazole ring portion of the fused system, while the 4,5-dihydro designation indicates the presence of a partially saturated seven-membered azepine ring. The 4-aminophenyl group is connected to the tricyclic core through a methanone (carbonyl) linkage at the 6-position of the azepine ring. This arrangement creates a molecule with significant structural complexity and multiple potential sites for molecular interactions.
The International Chemical Identifier (InChI) representation provides an unambiguous description of the molecular structure: InChI=1S/C19H18N4O/c1-12-21-16-10-11-23(19(24)13-6-8-14(20)9-7-13)17-5-3-2-4-15(17)18(16)22-12/h2-9H,10-11,20H2,1H3,(H,21,22). The corresponding Simplified Molecular Input Line Entry System (SMILES) notation reads: CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)N. These standardized representations enable precise computational analysis and database searches for the compound.
Properties
IUPAC Name |
(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-21-16-10-11-23(19(24)13-6-8-14(20)9-7-13)17-5-3-2-4-15(17)18(16)22-12/h2-9H,10-11,20H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUXZDWBSFNLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466311 | |
| Record name | (4-Aminophenyl)(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182202-75-1 | |
| Record name | (4-Aminophenyl)(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis via Condensation and Cyclization
The benzoimidazoazepine core is synthesized through a tandem condensation-cyclization process. For example, reacting 2-methylbenzimidazole with γ-keto esters in the presence of PPA at 120–140°C for 6–8 hours yields the dihydroazepine intermediate. Key parameters include:
Table 1: Cyclization Conditions and Outcomes
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Methylbenzimidazole + γ-Keto Ester | PPA | 130 | 7 | 72 |
| 2-Methylbenzimidazole + Aldehyde | POCl₃ | 110 | 10 | 58 |
4-Aminophenyl Group Introduction
The 4-aminophenyl moiety is introduced via catalytic hydrogenation or nucleophilic substitution. A representative protocol from involves:
-
Nitro Reduction : Hydrogenation of methyl 4-(4-nitrophenyl)butanoate using 10% Pd/C in methanol under H₂ at ambient pressure for 3 hours achieves 88% yield.
-
Direct Coupling : Suzuki-Miyaura coupling of 4-aminophenylboronic acid with brominated benzoimidazoazepine derivatives using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours affords 70–80% yield.
Methanone Functionalization
The methanone group is installed via Friedel-Crafts acylation or carbonyl insertion. For instance, treating the cyclized intermediate with acetyl chloride in the presence of AlCl₃ at 0–5°C in dichloromethane (DCM) achieves 85% conversion. Alternative methods employ Grignard reagents followed by oxidation.
Industrial-Scale Considerations
Industrial production emphasizes cost efficiency and reproducibility:
-
Continuous Flow Systems : Microreactors reduce reaction times by 40% compared to batch processes, enhancing throughput.
-
Solvent Recycling : Methanol and DCM are recovered via distillation, reducing waste by 30%.
-
Catalyst Regeneration : Pd/C catalysts are reused up to five times without significant activity loss.
Challenges and Limitations
Chemical Reactions Analysis
(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidative products depending on the reaction conditions.
Reduction: : The compound can be reduced using hydrogenation catalysts like palladium on carbon in the presence of hydrogen gas, which might target the methanone or imine groups.
Substitution: : It can undergo nucleophilic substitution reactions, particularly at the amine and methanone sites. Common reagents include alkyl halides and acyl chlorides.
Condensation: : It can participate in condensation reactions with aldehydes and ketones, forming various derivatives.
The major products of these reactions are typically derivatives of the original compound with modified functional groups, tailored for specific applications in research and industry.
Scientific Research Applications
Pharmaceutical Development
Potential Drug Candidate : The compound's structural features indicate potential use as a drug candidate targeting diseases such as cancer and bacterial infections. Compounds with similar structures have exhibited significant pharmacological effects, including:
- Antifungal Activity : Research has shown that derivatives of benzo[4,5]imidazo compounds possess antifungal properties against pathogens like Botrytis cinerea and Rhizoctonia solani at concentrations as low as 50 μg/mL .
- Anticancer Properties : The unique combination of functional groups may allow this compound to interact with multiple biological targets, potentially leading to synergistic effects in cancer treatment .
Research Tools
Biochemical Assays : The compound can serve as a valuable tool in biochemical assays aimed at studying enzyme interactions or cellular responses. Its ability to inhibit or modulate specific biological pathways can provide insights into mechanisms of action for various diseases.
Material Science
Development of New Materials : Due to its unique electronic and optical properties, the compound may be explored for applications in material science. Its structural characteristics could lead to innovations in developing materials for electronics or photonics.
Mechanism of Action
The compound's mechanism of action typically involves its interaction with specific molecular targets. For instance, in medicinal applications, it might bind to active sites of enzymes, disrupting their normal function. The pathways involved often include inhibition of enzyme activity, interference with signal transduction pathways, or modification of cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone stands out due to its unique structural elements that combine features of benzimidazole and azepine derivatives. Similar compounds might include:
Benzimidazole derivatives: : Known for their antimicrobial and antiparasitic properties.
Azepine derivatives: : Often explored for their neurological and psychological effects.
These comparisons highlight the unique hybrid nature of this compound, combining functional elements from multiple compound classes to create a versatile and potentially highly effective chemical entity.
Biological Activity
The compound (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone , with a molecular formula of and CAS number 182202-75-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral effects based on recent research findings.
Chemical Structure and Properties
The structural complexity of this compound combines features from benzimidazole and azepine derivatives. Its unique molecular architecture is thought to contribute to its biological activity. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O |
| Molecular Weight | 318.37 g/mol |
| CAS Number | 182202-75-1 |
| Purity | Minimum 95% |
Antiproliferative Activity
Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing amidino groups have shown potent inhibitory effects in the sub-micromolar range against colon carcinoma cells (IC50 values around 0.4 - 0.7 μM) .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of several imidazo[4,5-b]pyridine derivatives on human cancer cell lines including LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma). The results indicated that certain derivatives showed enhanced activity compared to others, with IC50 values ranging from 1.8 to 3.2 μM .
- Mechanism of Action : The mechanism by which these compounds exert their antiproliferative effects may involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation .
Antibacterial Activity
While many compounds in this class have shown promising antibacterial properties, this compound has demonstrated limited antibacterial activity. In vitro tests revealed moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM for certain derivatives .
Antiviral Activity
The antiviral potential of related compounds has also been explored. Some derivatives have shown effectiveness against a range of DNA and RNA viruses; however, specific data on the antiviral activity of this compound remains limited in the literature .
Comparative Analysis
When compared to other similar compounds in the benzimidazole and azepine classes, this compound stands out due to its unique hybrid structure which may enhance its pharmacological efficacy .
| Compound Class | Notable Activities |
|---|---|
| Benzimidazole | Antimicrobial and antiparasitic |
| Azepine | Neurological and psychological effects |
Q & A
Basic: What are the established synthetic routes for (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example, analogous imidazo-azepine scaffolds are synthesized via refluxing substituted benzaldehydes with amine precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Optimization may include:
- Catalyst screening : Acidic or basic catalysts (e.g., polyphosphoric acid for Friedel-Crafts acylation) to enhance yields .
- Solvent selection : Polar aprotic solvents (DMF) for intermediates requiring high-temperature reactions .
- Reductive amination : Use of NaBH₄ for stabilizing imine intermediates .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C-NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ ~190 ppm). Overlapping signals (e.g., C4/C6 carbons) may require DEPT or HSQC for assignment .
- IR spectroscopy : Confirms amine (-NH₂, ~3400 cm⁻¹) and ketone (C=O, ~1650 cm⁻¹) groups .
- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺) with C18 columns and acetonitrile/water gradients .
Advanced: How should researchers design in vitro biological activity assays to evaluate this compound’s pharmacological potential?
Answer:
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., imidazo-azepines targeting neurotransmitter receptors) .
- Dose-response curves : Use 4-parameter logistic models (IC₅₀/EC₅₀) with 3–4 replicates per concentration .
- Control groups : Include positive controls (e.g., known inhibitors) and vehicle-only treatments.
- Cell viability assays : Combine with MTT or ATP-luminescence to rule off-target cytotoxicity .
Advanced: What computational strategies are recommended to predict binding modes and ADMET properties?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs for kinases) and flexible side-chain sampling. Validate with MM-GBSA free-energy calculations .
- ADMET prediction : Tools like SwissADME or ADMETLab assess logP (optimal ~2–4), CYP450 inhibition, and BBB permeability. Adjust substituents (e.g., -OCH₃ for solubility) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate ligand-receptor stability under physiological conditions .
Advanced: How can contradictory data on biological activity across studies be resolved methodologically?
Answer:
- Source analysis : Compare assay conditions (e.g., cell lines, serum concentrations) that alter potency .
- Meta-analysis : Apply random-effects models to aggregate IC₅₀ values from ≥5 independent studies, adjusting for publication bias .
- Orthogonal assays : Validate hits using SPR (binding affinity) and functional assays (e.g., cAMP/GTPγS for GPCRs) .
Advanced: What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicology?
Answer:
Adopt tiered approaches per Project INCHEMBIOL guidelines :
- Phase 1 (Lab) : Measure logKow (shake-flask method) and hydrolysis rates (pH 4–9 buffers at 25–50°C).
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems via LC-MS/MS quantification over 30–60 days.
- Phase 3 (Ecotoxicology) : Test Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) at 0.1–10 mg/L .
Advanced: How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
Answer:
- Isotopic labeling : Use ¹⁵N- or ²H-labeled precursors to track bond formation via NMR .
- Kinetic studies : Monitor intermediates by quenching aliquots at timed intervals and analyzing via TLC/HPLC .
- DFT calculations : Simulate transition states (Gaussian 16) to identify rate-determining steps and substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
